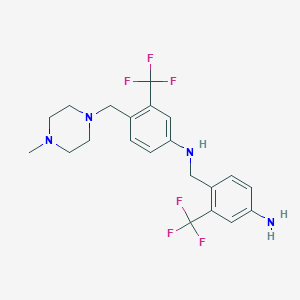
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate is a chemical compound with the formula Dy(C₅H₇O₂)₃·3H₂O. It is a coordination complex of dysprosium, a rare earth element, with acetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate can be synthesized through several methods:
Direct Reaction: Dysprosium metal or dysprosium hydride can be reacted with acetylacetone in the presence of a suitable solvent to form the desired complex.
Electrochemical Synthesis: Electrolysis of a dysprosium cathode in an ethanol solution of acetylacetone can produce the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the direct reaction method. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification and crystallization to obtain the trihydrate form.
Chemical Reactions Analysis
Types of Reactions
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, such as acetonitrile and methanol.
Catalytic Reactions: The compound can catalyze addition reactions, such as the addition of norbornene and carbon tetrachloride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Acetylacetone
- Solvents like ethanol and methanol
- Other ligands like acetonitrile
The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the complex.
Major Products Formed
The major products formed from reactions involving this compound include various coordination complexes and catalytic products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate has several scientific research applications:
Mechanism of Action
The mechanism by which dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate exerts its effects involves coordination chemistry. The acetylacetonate ligands form chelate rings with the dysprosium ion, stabilizing the complex and allowing it to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dysprosium(III) acetylacetonate hydrate
- Dysprosium(III) 2,4-pentanedionate
- Dysprosium(III) chloride
Uniqueness
Dysprosium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate trihydrate is unique due to its specific coordination environment and the presence of trihydrate water molecules. This gives it distinct properties, such as enhanced stability and solubility in certain solvents, making it suitable for specialized applications in catalysis and materials science .
Properties
Molecular Formula |
C15H27DyO9 |
|---|---|
Molecular Weight |
513.87 g/mol |
IUPAC Name |
dysprosium(3+);4-oxopent-2-en-2-olate;trihydrate |
InChI |
InChI=1S/3C5H8O2.Dy.3H2O/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;;3*1H2/q;;;+3;;;/p-3 |
InChI Key |
QFJSBUBPLPURMQ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.O.[Dy+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




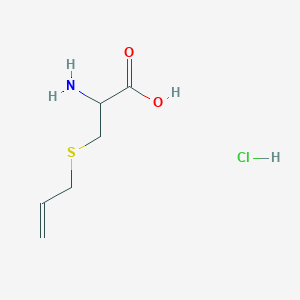
![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
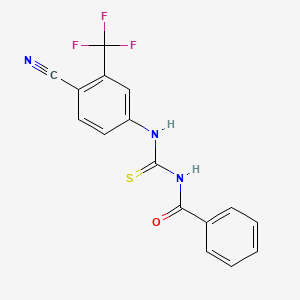
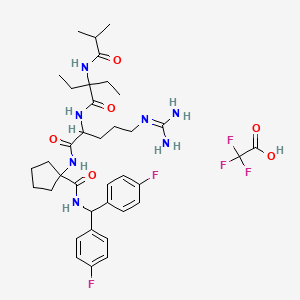
![Disodium hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12509844.png)
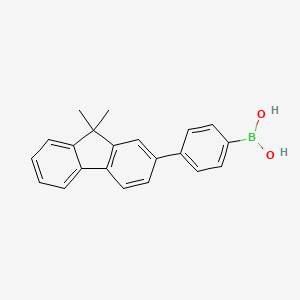
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B12509862.png)

![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
